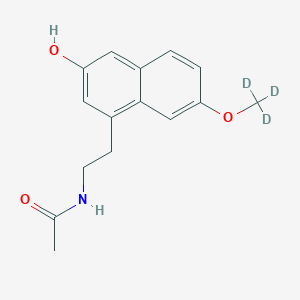

3-Hydroxy agomelatine D3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C15H17NO3 |

|---|---|

分子量 |

262.32 g/mol |

IUPAC名 |

N-[2-[3-hydroxy-7-(trideuteriomethoxy)naphthalen-1-yl]ethyl]acetamide |

InChI |

InChI=1S/C15H17NO3/c1-10(17)16-6-5-12-8-13(18)7-11-3-4-14(19-2)9-15(11)12/h3-4,7-9,18H,5-6H2,1-2H3,(H,16,17)/i2D3 |

InChIキー |

VUBBOOVHTBZRTJ-BMSJAHLVSA-N |

異性体SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C(C=C2C=C1)O)CCNC(=O)C |

正規SMILES |

CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)OC |

製品の起源 |

United States |

Foundational & Exploratory

3-Hydroxy agomelatine D3 chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy agomelatine D3

Introduction

This compound is the deuterium-labeled form of 3-hydroxy agomelatine, a principal active metabolite of the antidepressant drug agomelatine. Agomelatine is recognized for its unique mechanism of action as an agonist at melatonin receptors (MT1 and MT2) and an antagonist at serotonin 5-HT2C receptors.[1][2][3] The deuterated metabolite serves as a crucial tool in biomedical and pharmaceutical research, primarily as an internal standard for highly accurate and sensitive quantification of 3-hydroxy agomelatine in biological samples during pharmacokinetic and metabolic studies.[4] This guide provides a comprehensive overview of its chemical properties, metabolic pathways, pharmacological context, and detailed experimental protocols for its application.

Core Chemical and Physical Properties

This compound is a stable isotope-labeled compound where three hydrogen atoms on the methoxy group are replaced by deuterium.[5] This substitution results in a mass shift that allows it to be distinguished from its endogenous counterpart by mass spectrometry, without significantly altering its chemical behavior.

| Property | Value | Reference |

| Chemical Name | N-[2-[3-hydroxy-7-(methoxy-d3)-1-naphthalenyl]ethyl]acetamide | |

| CAS Number | 1079774-23-4 | |

| Molecular Formula | C₁₅H₁₄D₃NO₃ | Inferred from |

| Molecular Weight | 262.32 g/mol | |

| Description | A deuterium-labeled metabolite of Agomelatine. | |

| Primary Use | Internal standard for quantitative analysis (e.g., LC-MS). | |

| Storage Conditions | -20°C for short-term (1 month), -80°C for long-term (6 months). |

Metabolic Formation and Pharmacological Activity

Agomelatine undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP1A2 (approximately 90%) and CYP2C9 (approximately 10%). One of the main metabolic pathways is hydroxylation, leading to the formation of 3-hydroxy agomelatine. This metabolite is subsequently conjugated, primarily through glucuronidation, and excreted in the urine.

Caption: Metabolic pathway of agomelatine to 3-hydroxy agomelatine.

While the parent drug, agomelatine, has high affinity for melatonin receptors, its metabolite, 3-hydroxy agomelatine, demonstrates a notable activity as a 5-HT2C receptor antagonist, albeit with approximately tenfold lower affinity than agomelatine itself.

| Analyte | Receptor Target | Affinity / Potency | Reference |

| 3-Hydroxy Agomelatine | 5-HT2C | Ki: 1.8 μM | |

| 5-HT2C | IC₅₀: 3.2 μM | ||

| Agomelatine (for comparison) | 5-HT2C | Ki: 0.21 μM - 0.631 μM | |

| MT1 / MT2 | Ki: ~0.1 nM |

The antagonism of 5-HT2C receptors by agomelatine is believed to contribute to its antidepressant effects by increasing dopamine and norepinephrine release in the frontal cortex. The activity of its 3-hydroxy metabolite at this receptor may play a role in the overall pharmacological profile of the drug.

Caption: Agomelatine's synergistic mechanism of action.

Experimental Protocols

The primary application of this compound is as an internal standard (IS) for quantitative bioanalysis. Below is a representative protocol for the determination of 3-hydroxy agomelatine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Objective

To accurately quantify the concentration of 3-hydroxy agomelatine (analyte) in human plasma samples using this compound as an internal standard.

Materials and Reagents

-

Analyte: 3-Hydroxy agomelatine

-

Internal Standard (IS): this compound

-

Biological Matrix: Human plasma (K₂EDTA)

-

Reagents: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Deionized water

-

Equipment: LC-MS/MS system (e.g., Agilent, Shimadzu), analytical column (e.g., C18), centrifuge, precision pipettes.

Methodology

1. Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of the analyte and IS in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Prepare a working solution of the IS by diluting the stock solution to an appropriate concentration (e.g., 100 ng/mL) with 50:50 acetonitrile/water.

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte working solution into blank plasma.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC System:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

-

Injection Volume: 5 µL.

-

-

MS/MS System (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example values):

-

3-Hydroxy agomelatine: Q1: 260.1 -> Q3: 171.1

-

This compound (IS): Q1: 263.1 -> Q3: 174.1

-

-

Optimize parameters such as declustering potential and collision energy for maximum signal intensity.

-

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for bioanalysis using an internal standard.

Conclusion

This compound is an indispensable analytical tool for researchers in pharmacology and drug development. Its chemical and physical properties are nearly identical to its non-labeled analog, making it the gold standard for use as an internal standard in mass spectrometry-based bioanalysis. Understanding its formation through the metabolic pathways of agomelatine and its own pharmacological activity provides a complete context for its application in rigorous pharmacokinetic and toxicokinetic studies, ultimately supporting the safe and effective development and clinical use of agomelatine.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy Agomelatine D3

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Hydroxy agomelatine D3, a deuterated metabolite of the antidepressant drug agomelatine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This compound is a critical internal standard for pharmacokinetic and metabolic studies of agomelatine.

Physicochemical and Pharmacological Properties

This compound is the deuterium-labeled form of 3-Hydroxy agomelatine, a primary metabolite of agomelatine. The introduction of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry-based methods such as LC-MS or GC-MS.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₅H₁₄D₃NO₃ | 262.32 | 1079774-23-4 |

| 3-Hydroxy Agomelatine | C₁₅H₁₇NO₃ | 259.31 | 166526-99-4 |

| Agomelatine | C₁₅H₁₇NO₂ | 243.30 | 138112-76-2 |

Table 2: Pharmacological Data for 3-Hydroxy Agomelatine

| Target | Parameter | Value (µM) |

| 5-HT2C Receptor | IC₅₀ | 3.2 |

| 5-HT2C Receptor | Kᵢ | 1.8 |

Metabolic Pathway of Agomelatine

Agomelatine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolic pathway leading to the formation of 3-Hydroxy agomelatine is hydroxylation, catalyzed predominantly by the CYP1A2 isoenzyme.[2][3] Further metabolism can occur, including demethylation and the formation of dihydroxylated metabolites.[3][4] Understanding this pathway is crucial for interpreting pharmacokinetic data and identifying potential drug-drug interactions.

Caption: Metabolic pathway of agomelatine to 3-Hydroxy agomelatine.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be devised based on known synthetic methods for agomelatine and general organic chemistry principles. The following proposed synthesis involves the preparation of a hydroxylated precursor followed by deuteration and final acetylation.

Caption: Proposed synthetic pathway for this compound.

Representative Experimental Protocol for Synthesis

The following is a hypothetical, multi-step protocol for the synthesis of this compound.

Step 1: Synthesis of a Hydroxylated Naphthalene Precursor This step would involve the synthesis of a naphthalene scaffold with a hydroxyl group at the 3-position and a side chain suitable for conversion to an ethylamine group. This could be achieved through a multi-step process starting from a commercially available naphthalene derivative.

Step 2: Introduction of the Deuterated Ethylamine Side Chain The hydroxylated naphthalene precursor would then be subjected to a reaction to introduce the ethylamine side chain. To incorporate the deuterium atoms, a deuterated reagent such as lithium aluminum deuteride (LiAlD₄) could be used for the reduction of a nitrile or amide intermediate.

Step 3: Acetylation The final step would be the acetylation of the deuterated amine intermediate to yield this compound. This can be achieved using acetyl chloride or acetic anhydride in the presence of a base.

Step 4: Purification The final product would be purified using standard techniques such as column chromatography or recrystallization to achieve high purity.

Characterization and Analytical Methods

The characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment. The following are key analytical techniques and representative protocols.

Caption: Experimental workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the synthesized compound.

-

Representative Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 230 nm).

-

Expected Result: A single major peak indicating high purity.

-

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.

-

Representative Protocol:

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Expected Result: A molecular ion peak corresponding to the calculated mass of this compound (m/z [M+H]⁺ ≈ 263.16). The isotopic distribution will confirm the presence of three deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the structure of the molecule and confirm the position of the deuterium labels.

-

Representative Protocol:

-

Spectrometer: 400 MHz or higher.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Experiments: ¹H NMR and ¹³C NMR.

-

Expected Result: The ¹H NMR spectrum will show the absence of signals corresponding to the positions of deuteration. The ¹³C NMR spectrum will show signals consistent with the proposed structure.

-

Table 3: Summary of Characterization Data

| Technique | Parameter | Expected Result |

| HPLC | Purity | >98% |

| High-Resolution MS | [M+H]⁺ | Observed m/z consistent with C₁₅H₁₄D₃NO₃ |

| ¹H NMR | Chemical Shifts (δ) | Signals consistent with the structure, with reduced integration in deuterated positions. |

| ¹³C NMR | Chemical Shifts (δ) | Signals consistent with the carbon skeleton. |

Conclusion

This technical guide outlines the essential information regarding the synthesis and characterization of this compound. While a detailed, publicly available synthesis protocol is lacking, a plausible route has been proposed based on established chemical principles. The characterization methods described are standard for the confirmation of the structure and purity of such a labeled compound. The availability of well-characterized this compound is vital for advancing the research and development of agomelatine by enabling accurate and precise bioanalytical studies.

References

The Core Mechanism of Action of 3-Hydroxy Agomelatine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agomelatine, an atypical antidepressant, exerts its therapeutic effects through a unique pharmacological profile, primarily acting as a potent agonist at melatonergic (MT1 and MT2) receptors and an antagonist at the serotonin 5-HT2C receptor. Following administration, agomelatine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP1A2 and CYP2C9, leading to the formation of several metabolites. Among these, 3-hydroxy agomelatine is a significant metabolite. This technical guide provides a comprehensive overview of the mechanism of action of 3-hydroxy agomelatine, focusing on its interactions with key receptor systems. The "D3" designation in the context of "3-Hydroxy agomelatine D3" refers to a deuterated variant of the molecule, commonly utilized as an internal standard for analytical purposes such as mass spectrometry, and does not denote pharmacological activity at the dopamine D3 receptor.

Quantitative Analysis of Receptor Binding and Functional Activity

The pharmacological activity of 3-hydroxy agomelatine has been characterized primarily at the serotonin 5-HT2C receptor. While its affinity for melatonergic receptors has been noted, specific quantitative data are limited in publicly available literature.

| Compound | Receptor | Assay Type | Species | Value | Units | Reference |

| 3-Hydroxy Agomelatine | 5-HT2C | Inhibition Constant (Ki) | - | 1.8 | µM | [1] |

| 3-Hydroxy Agomelatine | 5-HT2C | IC50 | - | 3.2 | µM | [1] |

| 3-Hydroxy Agomelatine | MT1, MT2 | Binding Affinity | Human | Moderate | - | [2] |

| Agomelatine | 5-HT2C | Inhibition Constant (Ki) | - | 0.21 | µM | [1] |

Table 1: Receptor Binding Data for 3-Hydroxy Agomelatine and Agomelatine.

Mechanism of Action at Key Receptors

Serotonin 5-HT2C Receptor

3-Hydroxy agomelatine acts as an antagonist at the 5-HT2C receptor, although with a lower affinity than its parent compound, agomelatine.[1] The Ki value of 1.8 µM for 3-hydroxy agomelatine indicates a roughly 10-fold lower affinity compared to agomelatine (Ki = 0.21 µM). Blockade of 5-HT2C receptors is a key component of agomelatine's antidepressant effect, as it leads to an increase in dopamine and norepinephrine release in the prefrontal cortex. The contribution of 3-hydroxy agomelatine to this aspect of the overall pharmacological effect of agomelatine in vivo would depend on its concentration in the brain.

Melatonergic MT1 and MT2 Receptors

Information regarding the functional activity of 3-hydroxy agomelatine at MT1 and MT2 receptors is less detailed. A document from the European Medicines Agency (EMA) states that the 3-hydroxy metabolite possesses a "moderate affinity" for human cloned MT1 and MT2 receptors. However, specific binding constants (Ki) or functional agonist/antagonist activity data (EC50 or IC50) are not provided in the available scientific literature. Agomelatine itself is a potent agonist at these receptors, and this action is crucial for its ability to regulate circadian rhythms. The moderate affinity of its 3-hydroxy metabolite suggests a potential, albeit likely weaker, contribution to the melatonergic effects of the parent drug.

Signaling Pathways

The signaling pathways modulated by 3-hydroxy agomelatine are inferred from its receptor binding profile. As a 5-HT2C receptor antagonist, it would be expected to counteract the signaling cascade initiated by serotonin at this receptor. The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). By blocking this, 3-hydroxy agomelatine would inhibit this signaling pathway.

Figure 1: Antagonistic action of 3-Hydroxy Agomelatine at the 5-HT2C receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols for the determination of the binding affinities of 3-hydroxy agomelatine are not fully available in the cited literature. However, a general methodology for such assays can be outlined based on standard pharmacological practices.

5-HT2C Receptor Binding Assay (Hypothetical Protocol)

-

Objective: To determine the binding affinity (Ki) of 3-hydroxy agomelatine for the 5-HT2C receptor.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT2C receptor (e.g., CHO-K1 or HEK293 cells).

-

A radiolabeled antagonist with high affinity for the 5-HT2C receptor (e.g., [³H]-mesulergine).

-

3-hydroxy agomelatine test compound.

-

Non-specific binding control (e.g., a high concentration of a known 5-HT2C antagonist like mianserin).

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound (3-hydroxy agomelatine).

-

A parallel set of incubations should be performed in the presence of the radioligand and a high concentration of a non-specific competitor to determine non-specific binding.

-

After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

The Role of 3-Hydroxy Agomelatine-d3 in Agomelatine Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of 3-Hydroxy agomelatine-d3 in the metabolic studies of agomelatine, a novel antidepressant. The focus is on the bioanalytical applications of this stable isotope-labeled internal standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Introduction to Agomelatine Metabolism

Agomelatine is extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes CYP1A2 (approximately 90%) and to a lesser extent by CYP2C9 and CYP2C19 (approximately 10%). The primary metabolic pathways are hydroxylation and O-demethylation. The two major circulating metabolites are 3-hydroxy agomelatine and 7-desmethyl agomelatine. These metabolites are subsequently conjugated, primarily with glucuronic acid, and eliminated in the urine. Due to the significant first-pass metabolism, the oral bioavailability of agomelatine is low.

The quantification of agomelatine and its metabolites in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard is considered the gold standard for such analyses due to its ability to compensate for matrix effects and variability in sample preparation and instrument response.

The Critical Role of 3-Hydroxy Agomelatine-d3 as an Internal Standard

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is essential for accurate and precise results. A stable isotope-labeled (SIL) internal standard, such as 3-Hydroxy agomelatine-d3, is the ideal choice for the quantification of 3-hydroxy agomelatine.

Key Advantages of Using a SIL-IS:

-

Physicochemical Similarity: 3-Hydroxy agomelatine-d3 has nearly identical chemical and physical properties to the unlabeled 3-hydroxy agomelatine. This ensures that it behaves similarly during sample extraction, chromatography, and ionization.

-

Co-elution: The SIL-IS co-elutes with the analyte, meaning it experiences the same matrix effects (ion suppression or enhancement) at the same time, providing effective normalization.

-

Correction for Variability: It compensates for variations in sample recovery during preparation and fluctuations in injection volume and mass spectrometer response.

3-Hydroxy agomelatine-d3 is a deuterated form of the 3-hydroxy metabolite and is commercially available for use as an internal standard in quantitative analysis.

Quantitative Data from Bioanalytical Methods

While a specific study detailing the use of 3-Hydroxy agomelatine-d3 was not found in the public literature, the following tables present representative validation data from a published LC-MS/MS method for the simultaneous determination of agomelatine, 7-desmethyl-agomelatine, and 3-hydroxy-agomelatine in human plasma, which used phenacetin as the internal standard. This data is indicative of the performance expected from a well-validated assay.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |

| Agomelatine | 0.0457 - 100 | 0.0457 |

| 7-desmethyl-agomelatine | 0.1372 - 300 | 0.1372 |

| 3-hydroxy-agomelatine | 0.4572 - 1000 | 0.4572 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Agomelatine | LLOQ | 0.0457 | 8.9 | 11.2 | 98.5 |

| Low | 0.0914 | 7.1 | 9.8 | 102.3 | |

| Medium | 7.61 | 5.4 | 6.5 | 101.1 | |

| High | 80.0 | 4.8 | 5.9 | 99.4 | |

| 7-desmethyl-agomelatine | LLOQ | 0.1372 | 9.5 | 12.5 | 96.2 |

| Low | 0.2744 | 7.8 | 10.1 | 103.5 | |

| Medium | 22.86 | 6.1 | 7.2 | 100.8 | |

| High | 240.0 | 5.2 | 6.8 | 98.9 | |

| 3-hydroxy-agomelatine | LLOQ | 0.4572 | 10.2 | 13.1 | 95.4 |

| Low | 0.9144 | 8.2 | 10.8 | 104.1 | |

| Medium | 76.2 | 6.5 | 7.9 | 101.5 | |

| High | 800.0 | 5.5 | 7.1 | 99.2 |

Experimental Protocols

The following is a representative, detailed methodology for the simultaneous quantification of agomelatine and its metabolites in human plasma using LC-MS/MS. This protocol is a composite based on published methods and illustrates where 3-Hydroxy agomelatine-d3 would be incorporated.

Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 100 µL of plasma into a clean microcentrifuge tube.

-

Add 10 µL of a working solution containing the internal standards (e.g., agomelatine-d6, 7-desmethyl-agomelatine-d3, and 3-Hydroxy agomelatine-d3 ) in methanol.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

-

LC System: Agilent 1200 Series or equivalent

-

Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent

-

Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.8 mL/min

-

Gradient:

-

0.0-1.0 min: 30% B

-

1.0-4.0 min: 30% to 90% B

-

4.0-5.0 min: 90% B

-

5.0-5.1 min: 90% to 30% B

-

5.1-7.0 min: 30% B

-

-

Column Temperature: 40°C

-

Autosampler Temperature: 4°C

Mass Spectrometry Conditions

-

MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode

-

Ion Source Gas 1 (Nebulizer Gas): 50 psi

-

Ion Source Gas 2 (Heater Gas): 50 psi

-

Curtain Gas: 30 psi

-

Collision Gas: 8 psi

-

IonSpray Voltage: 5500 V

-

Temperature: 550°C

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Table 3: Representative MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| Agomelatine | 244.1 | 185.1 | 60 | 25 |

| 3-hydroxy-agomelatine | 260.1 | 201.1 | 65 | 28 |

| 7-desmethyl-agomelatine | 230.1 | 171.1 | 55 | 23 |

| 3-Hydroxy agomelatine-d3 (Hypothetical) | 263.1 | 204.1 | 65 | 28 |

Note: The MRM transition for 3-Hydroxy agomelatine-d3 is hypothetical and would need to be optimized experimentally. The precursor ion would be shifted by +3 Da due to the three deuterium atoms, and the fragment ion may also be shifted depending on the location of the deuterium labels.

Visualizations

Agomelatine Metabolic Pathway

Caption: Metabolic pathway of agomelatine.

Bioanalytical Workflow Using a Stable Isotope-Labeled Internal Standard

Caption: Bioanalytical workflow with an internal standard.

Conclusion

3-Hydroxy agomelatine-d3 is the ideal internal standard for the accurate and precise quantification of the major agomelatine metabolite, 3-hydroxy agomelatine, in biological matrices. Its use in LC-MS/MS assays, as part of a validated bioanalytical method, is crucial for obtaining reliable data in pharmacokinetic and other drug metabolism studies. The representative data and protocols provided in this guide serve as a valuable resource for researchers and scientists involved in the development and analysis of agomelatine.

The Impact of Deuteration on the Physicochemical Properties of Agomelatine Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the known and anticipated physicochemical properties of the metabolites of deuterated agomelatine. Given the limited availability of direct experimental data on these specific deuterated compounds in the public domain, this document synthesizes established principles of drug metabolism, the effects of isotopic substitution, and standard analytical methodologies to offer a robust predictive framework.

Introduction to Agomelatine and the Rationale for Deuteration

Agomelatine is an atypical antidepressant with a unique pharmacological profile, acting as an agonist at melatonergic MT1 and MT2 receptors and an antagonist at the serotonergic 5-HT2C receptor. It undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP1A2 (approximately 90%) and CYP2C9 (approximately 10%).[1][2] This rapid metabolism results in low bioavailability and a short elimination half-life.[2] The major metabolites are hydroxylated and demethylated derivatives, which are considered pharmacologically inactive and are excreted mainly in the urine.[1][2]

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to modulate pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow down metabolic processes involving the cleavage of these bonds. This can potentially lead to increased drug exposure, a longer half-life, and a more favorable pharmacokinetic profile.

Metabolic Pathways of Agomelatine

The primary metabolic pathways of agomelatine involve hydroxylation and O-demethylation. The two main initial metabolites are 3-hydroxy-agomelatine and 7-desmethyl-agomelatine. These metabolites can undergo further biotransformation, including the formation of dihydroxylated species. The metabolic cascade is primarily driven by CYP1A2 and CYP2C9 enzymes.

Predicted Physicochemical Properties of Deuterated Agomelatine and its Metabolites

Direct experimental data for the physicochemical properties of deuterated agomelatine metabolites are not publicly available. However, based on the known effects of deuteration on analogous compounds, we can predict the likely shifts in these properties. Deuteration is expected to have subtle but potentially significant effects on properties such as acidity (pKa), lipophilicity (logP), and solubility.

Table 1: Predicted Physicochemical Properties of Agomelatine and its Deuterated Metabolites

| Compound | Molar Mass ( g/mol ) | pKa (Predicted) | logP (Predicted) | Aqueous Solubility (Predicted) |

| Agomelatine | 243.30 | N/A | 2.70 | Low |

| Deuterated Agomelatine | Higher than 243.30 | N/A | Slightly lower than 2.70 | Slightly higher than Agomelatine |

| 7-Desmethyl-agomelatine | 229.27 | Phenolic OH: ~10 | Lower than Agomelatine | Higher than Agomelatine |

| Deuterated 7-Desmethyl-agomelatine | Higher than 229.27 | Slightly higher than non-deuterated | Slightly lower than non-deuterated | Slightly higher than non-deuterated |

| 3-Hydroxy-agomelatine | 259.30 | Phenolic OH: ~10 | Lower than Agomelatine | Higher than Agomelatine |

| Deuterated 3-Hydroxy-agomelatine | Higher than 259.30 | Slightly higher than non-deuterated | Slightly lower than non-deuterated | Slightly higher than non-deuterated |

Note: The predicted values are based on general principles of the effects of deuteration and hydroxylation/demethylation. Actual experimental values may vary.

Experimental Protocols for Determining Physicochemical Properties

The following sections outline standard experimental methodologies for the determination of key physicochemical properties. These protocols are generally applicable to the parent drug and its deuterated and non-deuterated metabolites.

Determination of pKa

The acid dissociation constant (pKa) for the phenolic hydroxyl groups in the metabolites can be determined using potentiometric titration or UV-Vis spectrophotometry.

Protocol: UV-Vis Spectrophotometry

-

Sample Preparation: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol).

-

Buffer Preparation: Prepare a series of buffers with a range of known pH values.

-

Measurement: Add a small aliquot of the stock solution to each buffer solution. Measure the UV-Vis spectrum of each solution.

-

Data Analysis: The pKa is determined by plotting the absorbance at a specific wavelength against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method followed by quantification.

Protocol: Shake-Flask Method

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the analyte in the aqueous phase. Add an equal volume of the n-octanol phase.

-

Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the analyte in both the aqueous and n-octanol phases using a suitable analytical technique such as HPLC-UV or LC-MS.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility can be determined using the equilibrium solubility method.

Protocol: Equilibrium Solubility Method

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the suspension at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation and filtration.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

Conclusion

References

A Technical Guide to In-Vitro Metabolic Profiling of Agomelatine Using 3-Hydroxy Agomelatine D3

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the in-vitro metabolic profiling of agomelatine, with a specific focus on the application of the deuterated internal standard, 3-Hydroxy agomelatine D3.

Agomelatine is an atypical antidepressant with a unique mechanism of action, acting as a melatonergic agonist (MT1/MT2 receptors) and a 5-HT2C receptor antagonist.[1][2][3] Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential for drug-drug interactions. In-vitro metabolism studies are essential in the early stages of drug development to characterize metabolic pathways and identify key enzymes involved.[4]

Agomelatine Metabolism Pathways

Agomelatine is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 (CYP) enzymes, followed by conjugation.[5] The major phase I metabolic routes are hydroxylation and demethylation.

-

Primary Metabolizing Enzymes: The metabolism of agomelatine is predominantly carried out by CYP1A2 (approximately 90%), with minor contributions from CYP2C9 and CYP2C19.

-

Major Metabolites: The main metabolites identified are 3-hydroxy agomelatine, 7-desmethyl agomelatine, and 3-hydroxy-7-desmethyl agomelatine. These hydroxylated and demethylated metabolites are subsequently conjugated and excreted, primarily in the urine.

The metabolic pathway leading to the formation of 3-hydroxy agomelatine is a critical focus of metabolic studies.

The Role of this compound in Quantitative Analysis

In metabolic profiling, accurate quantification of metabolites is essential. This compound is a stable isotope-labeled (deuterated) version of the 3-hydroxy metabolite. It serves as an ideal internal standard (IS) for quantitative analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Advantages of using a deuterated internal standard:

-

Minimizes Matrix Effects: It co-elutes with the analyte, experiencing similar ionization suppression or enhancement in the mass spectrometer source.

-

Corrects for Variability: It accounts for variations in sample preparation, extraction recovery, and injection volume.

-

Improves Accuracy and Precision: By normalizing the analyte's response to the IS response, it significantly enhances the reliability of quantitative results.

Experimental Protocol: In-Vitro Metabolism in Human Liver Microsomes

This section details a generalized protocol for assessing the formation of 3-hydroxy agomelatine from agomelatine using human liver microsomes (HLM). In-vitro models like microsomes contain the CYP enzymes responsible for phase I metabolism.

3.1. Materials and Reagents

-

Agomelatine

-

This compound (Internal Standard)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN) or Methanol (for reaction termination and protein precipitation)

-

Purified water

3.2. Experimental Workflow

3.3. Incubation Procedure

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine potassium phosphate buffer, HLM (e.g., final concentration of 0.5 mg/mL), and agomelatine (e.g., final concentration of 1 µM).

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

-

Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume is typically 200 µL.

-

Incubation: Incubate the reaction at 37°C. Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes) to characterize the reaction kinetics.

-

Reaction Termination: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard, this compound (e.g., at a final concentration of 100 nM). The cold solvent halts enzymatic activity and precipitates proteins.

3.4. Sample Preparation for LC-MS/MS

-

Vortex: Vortex the terminated reaction mixture thoroughly for 1 minute.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.

Data Presentation and Analysis

Quantitative data from in-vitro metabolism studies should be presented clearly to facilitate interpretation and comparison.

Table 1: Time-Course of 3-Hydroxy Agomelatine Formation in HLM This table illustrates the formation of the metabolite over time from a starting agomelatine concentration of 1 µM.

| Incubation Time (min) | 3-Hydroxy Agomelatine (pmol/mg protein) |

| 0 | < 1.0 (Below Limit of Quantification) |

| 5 | 25.4 |

| 15 | 70.1 |

| 30 | 125.8 |

| 60 | 198.5 |

Table 2: Illustrative Enzyme Kinetic Parameters for 3-Hydroxy Agomelatine Formation Enzyme kinetics are determined by measuring the initial rate of formation at various substrate concentrations.

| Parameter | Value | Description |

| Km (µM) | 4.5 | Michaelis-Menten constant; substrate concentration at half-maximal velocity. |

| Vmax (pmol/min/mg) | 150.2 | Maximum reaction velocity. |

| CLint (µL/min/mg) | 33.4 | Intrinsic clearance (Vmax/Km). |

Table 3: Example LC-MS/MS Parameters for Analysis This table provides a template for the analytical method parameters used for quantification.

| Parameter | 3-Hydroxy Agomelatine (Analyte) | This compound (IS) |

| Precursor Ion (m/z) | 260.1 | 263.1 |

| Product Ion (m/z) | 171.1 | 174.1 |

| Collision Energy (eV) | 22 | 22 |

| Dwell Time (ms) | 100 | 100 |

Conclusion

The in-vitro metabolic profiling of agomelatine is a critical step in understanding its disposition. The formation of 3-hydroxy agomelatine via CYP1A2 is a primary metabolic pathway. Employing a stable isotope-labeled internal standard, such as this compound, is indispensable for achieving accurate and reliable quantification of this metabolite. The detailed protocols and structured data presentation outlined in this guide provide a robust framework for researchers conducting these essential studies in the drug development process.

References

- 1. Agomelatine: A Novel Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychiatryonline.org [psychiatryonline.org]

- 3. psychscenehub.com [psychscenehub.com]

- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agomelatine's antiglycoxidative action—In vitro and in silico research and systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Hydroxy Agomelatine D3 in Advancing Agomelatine Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of agomelatine, its primary metabolite 3-hydroxy agomelatine, and the critical role of its deuterated analogue, 3-hydroxy agomelatine D3, in exploratory and developmental studies. While direct exploratory studies on the therapeutic effects of this compound are not publicly available, its use as an internal standard is pivotal for accurate quantification in pharmacokinetic and metabolic research. This guide will delve into the known pharmacology of agomelatine and its metabolite, present available quantitative data, and detail the experimental context in which the deuterated form is essential.

Introduction to Agomelatine and its Metabolism

Agomelatine is an atypical antidepressant with a unique pharmacological profile, acting as a potent agonist at melatonergic MT1 and MT2 receptors and an antagonist at the serotonin 5-HT2C receptor.[1][2] This dual mechanism is believed to contribute to its antidepressant and anxiolytic effects by resynchronizing circadian rhythms and increasing dopamine and norepinephrine release in the prefrontal cortex.[1][3]

Following oral administration, agomelatine undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP1A2 (approximately 90%) and CYP2C9 (approximately 10%).[1] This metabolic process leads to the formation of several metabolites, with 3-hydroxy agomelatine and 7-desmethyl agomelatine being the main ones. These metabolites are largely considered inactive and are primarily excreted in the urine after glucuronidation.

Characterization of 3-Hydroxy Agomelatine

3-Hydroxy agomelatine is a major metabolite of agomelatine. While generally considered inactive, some research indicates it possesses a degree of pharmacological activity, specifically as a 5-HT2C receptor antagonist. The affinity of 3-hydroxy agomelatine for the 5-HT2C receptor is significantly lower than that of the parent compound for its primary targets.

Quantitative Data

The following table summarizes the available in vitro binding data for 3-hydroxy agomelatine.

| Compound | Target | Parameter | Value (µM) |

| 3-Hydroxy Agomelatine | 5-HT2C Receptor | IC50 | 3.2 |

| 3-Hydroxy Agomelatine | 5-HT2C Receptor | Ki | 1.8 |

The Critical Role of this compound in Research

Deuterated compounds, such as this compound, are essential tools in modern drug development and clinical pharmacology. The substitution of hydrogen atoms with their heavier isotope, deuterium, creates a molecule that is chemically identical to the original but has a greater mass. This mass difference is the key to its utility in analytical methodologies.

This compound serves as an ideal internal standard for quantitative analysis of 3-hydroxy agomelatine in biological matrices (e.g., plasma, urine) using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

Why Use a Deuterated Internal Standard?

-

Improved Accuracy and Precision: The deuterated standard behaves almost identically to the non-deuterated analyte during sample preparation (e.g., extraction) and chromatographic separation. This co-elution allows for the correction of any sample loss or variability during these steps.

-

Enhanced Specificity: Mass spectrometry can easily distinguish between the analyte and the deuterated internal standard based on their mass-to-charge ratio (m/z). This eliminates interference from other components in the biological matrix, leading to highly specific and reliable quantification.

-

Matrix Effect Compensation: Biological samples can suppress or enhance the ionization of an analyte in the mass spectrometer. Since the internal standard is affected by these "matrix effects" in the same way as the analyte, their ratio remains constant, ensuring accurate measurement.

Experimental Protocols

General Protocol for Quantitative Analysis of Agomelatine and its Metabolites using a Deuterated Internal Standard

The following outlines a typical workflow for the quantitative analysis of agomelatine and its metabolites, such as 3-hydroxy agomelatine, in a pharmacokinetic study.

-

Sample Collection: Collect biological samples (e.g., blood, urine) from subjects at predetermined time points following administration of agomelatine.

-

Sample Preparation:

-

Thaw the biological samples.

-

Spike the samples with a known concentration of the deuterated internal standard (e.g., this compound).

-

Perform an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analytes and the internal standard from the biological matrix.

-

Evaporate the solvent and reconstitute the residue in a mobile phase compatible with the analytical instrument.

-

-

Analytical Method:

-

Inject the prepared sample into an LC-MS/MS or GC-MS system.

-

Separate the analytes and the internal standard using a suitable chromatographic column.

-

Detect and quantify the parent ions and specific fragment ions for both the analyte and the deuterated internal standard using the mass spectrometer.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of the analyte in the original sample by comparing this ratio to a standard curve generated using known concentrations of the analyte and a constant concentration of the internal standard.

-

Visualizations

Signaling Pathway of Agomelatine

Caption: Agomelatine's dual mechanism of action on MT1/MT2 and 5-HT2C receptors.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for bioanalysis using a deuterated internal standard.

References

An In-depth Technical Guide on the Stability and Storage of 3-Hydroxy Agomelatine D3

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Hydroxy agomelatine D3, a deuterated metabolite of agomelatine. The information is intended for researchers, scientists, and drug development professionals. While direct stability studies on this compound are limited in publicly available literature, this guide synthesizes available data on the deuterated compound and its parent drug, agomelatine, to provide practical guidance.

Introduction

This compound is a stable isotope-labeled internal standard crucial for the quantitative analysis of 3-hydroxy agomelatine in biological matrices using techniques such as NMR, GC-MS, or LC-MS.[1] Accurate and reliable quantification relies on the stability of this internal standard under various storage and experimental conditions. This guide outlines the known storage recommendations for this compound and infers potential degradation pathways based on forced degradation studies of agomelatine.

Recommended Storage Conditions

Proper storage is critical to maintain the integrity and concentration of this compound stock solutions. The following conditions have been reported:

| Storage Temperature | Recommended Storage Period |

| -80°C | Up to 6 months[1] |

| -20°C | Up to 1 month[1] |

Table 1: Recommended Storage Conditions for this compound Stock Solutions.[1]

It is recommended to use the solution within the specified period to ensure its stability and concentration accuracy.

Inferred Stability Profile from Agomelatine Studies

Forced degradation studies on the parent compound, agomelatine, provide valuable insights into the potential liabilities of its metabolites. These studies subject the molecule to harsh conditions to identify potential degradation products and pathways. It is reasonable to anticipate that this compound may exhibit similar degradation patterns.

Studies on agomelatine have shown it to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[2] Thermal and photolytic degradation have also been investigated.

Summary of Agomelatine Degradation under Stress Conditions:

| Stress Condition | Reagent and Conditions | Observed Degradation (%) | Reference |

| Acidic | 0.1 M HCl at 80°C for 30 min | 5.32 | |

| Alkaline | 0.1 N NaOH at 80°C for 30 min | 8.08 | |

| Oxidative | 30% H₂O₂ at 80°C for 30 min | 14.34 | |

| Thermal | 80°C for 30 min | 0.03 | |

| Photolytic | UV light (365 nm) for 4 hours | - |

Table 2: Summary of Forced Degradation Studies on Agomelatine.

These findings suggest that exposure of this compound to strong acids, bases, and oxidizing agents should be minimized.

Experimental Protocols for Stability-Indicating Methods

The stability of agomelatine has been assessed using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC). The following sections detail the methodologies from published studies, which can be adapted for investigating the stability of this compound.

A common method for assessing agomelatine stability involves a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection.

-

Instrumentation: Shimadzu Model CBM-20A/20 Alite HPLC system with a PDA detector.

-

Column: Phenomenex C18 column (250 mm × 4.6 mm i.d., 5 µm particle size).

-

Mobile Phase: A mixture of 0.1% formic acid and acetonitrile.

-

Flow Rate: 0.6 ml/min.

-

Detection: UV detection at 205 nm.

The following is a typical workflow for conducting a forced degradation study on agomelatine, which can serve as a template for this compound.

Figure 1: General workflow for a forced degradation study of agomelatine.

For higher sensitivity, an HPLC method with fluorescence detection has been developed.

-

Column: BDS Hypersil phenyl column (250 mm × 4.6 mm i.d., 5 µm particle size).

-

Mobile Phase: Methanol-0.05 M phosphate buffer pH 2.5 (35:65, v/v).

-

Detection: Fluorescence detection with excitation at 230 nm and emission at 370 nm.

-

Internal Standard: Naproxen.

Potential Degradation Pathways

While specific degradation products of this compound have not been detailed, the degradation of agomelatine likely involves hydrolysis of the amide linkage under acidic and alkaline conditions. The naphthalene ring may also be susceptible to oxidation.

Figure 2: Logical relationship of potential degradation pathways for this compound.

Conclusion

The stability of this compound is critical for its use as an internal standard. Adherence to the recommended storage conditions of -80°C for long-term storage (up to 6 months) and -20°C for short-term storage (up to 1 month) is essential. Based on studies of the parent compound, agomelatine, it is prudent to protect this compound from exposure to strong acidic, alkaline, and oxidative environments to prevent degradation. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own stability assessments.

References

Technical Guide: 3-Hydroxy Agomelatine D3 Standard for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, key characteristics, and analytical applications of the 3-Hydroxy Agomelatine D3 standard. This deuterated internal standard is an essential tool for the accurate quantification of 3-Hydroxy Agomelatine, a major metabolite of the antidepressant drug Agomelatine, in various biological matrices.

Commercial Availability and Specifications

The this compound standard is commercially available from several reputable suppliers of research chemicals and analytical standards. While specific details may vary between batches and suppliers, the following tables summarize the typical quantitative data for this product. Researchers are advised to obtain a lot-specific Certificate of Analysis (CoA) from their chosen supplier for the most accurate and complete information.

Table 1: General Specifications for this compound

| Parameter | Value | Source |

| Chemical Name | N-[2-(3-hydroxy-7-(methoxy-d3)-1-naphthalenyl)ethyl]acetamide | Simson Pharma Limited |

| Synonym | n-(2-(3-hydroxy-7-methoxynaphthalen-1-yl)ethyl)acetamide-D3 | ARTIS STANDARDS[1] |

| CAS Number | 1079774-23-4 | ARTIS STANDARDS, ChemicalBook, Clearsynth, MedChemExpress, Simson Pharma Limited[1][2] |

| Molecular Formula | C₁₅H₁₄D₃NO₃ | Daicel Pharma, Clearsynth[3][4] |

| Molecular Weight | 262.32 g/mol | Daicel Pharma, Clearsynth |

Table 2: Supplier-Specific Quantitative Data

| Supplier | Catalog Number | Purity | Additional Information |

| Daicel Pharma | DCTI-A-000084 | High Purity (CoA provided with 1H NMR, 13C NMR, IR, MASS, and HPLC purity) | Offers custom synthesis and a complete characterization report. |

| MedChemExpress | HY-133111S | 99.92% | Certificate of Analysis and LC-MS data available. |

| ARTIS STANDARDS | AC0016 | In-stock | Provides basic chemical information. |

| Clearsynth | CS-EO-02361 | Not specified | Listed as a stable isotope. |

| Simson Pharma Limited | Not specified | High Quality (CoA provided) | Custom synthesis available. |

Agomelatine Signaling Pathways

Agomelatine, the parent drug of 3-Hydroxy Agomelatine, exerts its antidepressant effects through a unique mechanism of action involving two primary signaling pathways. It acts as a potent agonist at melatonergic (MT1 and MT2) receptors and as an antagonist at the serotonergic 5-HT2C receptor. This dual activity leads to a resynchronization of circadian rhythms and an increase in the release of dopamine and norepinephrine in the frontal cortex.

Caption: Agomelatine's dual action on MT1/MT2 and 5-HT2C receptors.

Experimental Protocol: Quantification of 3-Hydroxy Agomelatine using LC-MS/MS

The following is a detailed methodology for the quantification of 3-Hydroxy Agomelatine in human plasma using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. This protocol is adapted from a validated method for the simultaneous determination of agomelatine and its metabolites and has been modified to incorporate the use of this compound as the internal standard (IS).

1. Materials and Reagents

-

3-Hydroxy Agomelatine reference standard

-

This compound internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-Hydroxy Agomelatine and this compound in methanol to obtain individual stock solutions of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the 3-Hydroxy Agomelatine stock solution with methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation (e.g., start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ion Source: Electrospray Ionization (ESI), positive mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (suggested):

-

3-Hydroxy Agomelatine: Precursor ion (Q1) m/z 260.1 → Product ion (Q3) m/z 201.1

-

This compound (IS): Precursor ion (Q1) m/z 263.1 → Product ion (Q3) m/z 204.1

-

-

Ion Source Parameters: Optimize for the specific instrument (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2, Curtain Gas).

-

Compound Parameters: Optimize for each analyte (e.g., Declustering Potential, Entrance Potential, Collision Energy, Collision Cell Exit Potential).

-

5. Method Validation

The analytical method should be validated according to relevant regulatory guidelines (e.g., FDA, EMA) for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Caption: Bioanalytical workflow for quantifying 3-Hydroxy Agomelatine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development and validation a LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry | springermedicine.com [springermedicine.com]

Technical Guide: 3-Hydroxy Agomelatine D3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy Agomelatine D3, a deuterated metabolite of the antidepressant drug agomelatine. This document is intended to serve as a detailed resource, consolidating key data and methodologies relevant to its application in research and development. This compound is primarily utilized as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1]

Compound Profile

This compound is the deuterium-labeled form of 3-Hydroxy Agomelatine, a metabolite of agomelatine. Agomelatine itself is a melatonergic agonist (MT1 and MT2 receptors) and a 5-HT2C receptor antagonist.[2][3][4][5] The parent drug, agomelatine, undergoes extensive metabolism in the liver, primarily by cytochrome P450 isoenzymes CYP1A2 and CYP2C9, to form hydroxylated and demethylated metabolites.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| CAT Number | DCTI-A-000084 | |

| CAS Number | 1079774-23-4 | |

| Molecular Formula | C₁₅H₁₄D₃NO₃ | |

| Molecular Weight | 262.32 g/mol | |

| Synonym | N-(2-(3-hydroxy-7-methoxynaphthalen-1-yl)ethyl)acetamide-D3 | |

| Chemical Name | Acetamide,N-[2-[3-hydroxy-7-(methoxy-d3)-1-naphthalenyl]ethyl] | |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | |

| Storage (In solvent) | -80°C for 6 months, -20°C for 1 month |

Certificate of Analysis Data (Representative)

While a specific public Certificate of Analysis for a single batch is not available, commercial suppliers of reference standards like Daicel Pharma provide a comprehensive Certificate of Analysis (CoA) with their products. The following tables represent the typical quantitative data found in such a document.

Identification and Purity

| Test | Method | Specification |

| Identification A | ¹H NMR | Conforms to structure |

| Identification B | Mass Spec | Conforms to structure |

| Purity | HPLC | ≥98% |

| Isotopic Purity | Mass Spec | ≥99% Deuterium |

Characterization Data

| Test | Method | Result |

| ¹H NMR | (See Protocol 3.1) | Consistent with the chemical structure |

| ¹³C NMR | (See Protocol 3.2) | Consistent with the chemical structure |

| Mass Spectrometry | (See Protocol 3.3) | Molecular ion peak consistent with the molecular weight |

| Infrared (IR) | (See Protocol 3.4) | Key functional group peaks observed |

| HPLC Purity | (See Protocol 3.5) | Main peak represents ≥98% of total peak area |

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in a Certificate of Analysis for a reference standard.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Objective: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling of protons.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Data Analysis: The resulting spectrum is analyzed for the characteristic signals of the protons in the this compound molecule. The absence of a signal for the methoxy protons confirms the D3 labeling.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

-

Objective: To further confirm the carbon skeleton of the molecule.

-

Instrumentation: 100 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: As per ¹H NMR.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.

-

Data Analysis: The chemical shifts of the carbon atoms are compared to expected values to confirm the structure.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and isotopic enrichment of the compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS).

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired in positive or negative ion mode, depending on the compound's properties.

-

Data Analysis: The spectrum is analyzed for the presence of the molecular ion peak corresponding to the molecular weight of this compound. The isotopic distribution is analyzed to confirm the deuterium labeling.

Infrared (IR) Spectroscopy

-

Objective: To identify the presence of key functional groups.

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation: A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or prepared as a KBr pellet.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl), N-H (amide), C=O (amide), and aromatic C-H bonds.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound.

-

Instrumentation: A standard HPLC system with a UV or fluorescence detector.

-

Chromatographic Conditions:

-

Column: A C18 or phenyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., phosphate buffer).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 230 nm) or fluorescence detection.

-

-

Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.

-

Data Analysis: The chromatogram is analyzed to determine the area of the main peak relative to the total area of all peaks, which gives the percentage purity.

Mandatory Visualizations

Metabolic Pathway of Agomelatine

Caption: Metabolic pathway of Agomelatine to its primary metabolites.

Experimental Workflow for HPLC Purity Analysis

Caption: Workflow for determining the purity of this compound via HPLC.

References

Isotopic Purity of 3-Hydroxy Agomelatine D3: A Technical Guide

This technical guide provides an in-depth overview of the synthesis and the analytical methods used to determine the isotopic purity of 3-Hydroxy agomelatine D3, a deuterated metabolite of the antidepressant drug agomelatine. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.

Introduction

3-Hydroxy agomelatine is a principal metabolite of agomelatine, a melatonergic agonist and 5-HT2C antagonist used in the treatment of major depressive disorder.[1][2] The deuterated isotopologue, this compound, serves as a valuable internal standard for pharmacokinetic studies and metabolic profiling, enabling precise quantification in biological matrices.[3][4] The utility of such a standard is fundamentally dependent on its isotopic purity, which refers to the percentage of the compound that is fully deuterated at the specified positions. This guide outlines the methodologies for synthesizing and evaluating the isotopic purity of this compound.

Isotopic Purity Data

The isotopic purity of a synthesized batch of this compound can be determined using high-resolution mass spectrometry (HRMS).[5] The analysis quantifies the relative abundance of the desired deuterated species (d3) compared to its less-deuterated isotopologues (d0, d1, d2).

| Isotopologue | Chemical Formula | Relative Abundance (%) |

| d0 (Unlabeled) | C15H17NO3 | 0.8 |

| d1 | C15H16DNO3 | 2.5 |

| d2 | C15H15D2NO3 | 10.2 |

| d3 (Desired) | C15H14D3NO3 | 86.5 |

Note: The data presented in this table is representative and may vary between different synthetic batches.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the introduction of deuterium atoms at a late stage of the synthesis of agomelatine, followed by metabolism or a synthetic equivalent of metabolic transformation. A plausible synthetic route is outlined below:

-

Deuteration of a Precursor: A suitable precursor to agomelatine, such as N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, is subjected to a deuteration reaction. This can be achieved through various methods, including acid- or base-catalyzed hydrogen-deuterium exchange in a deuterated solvent.

-

Hydroxylation: The deuterated agomelatine is then hydroxylated at the 3-position. This can be accomplished using various chemical methods, such as oxidation with a suitable reagent, or through biotransformation using liver microsomes or recombinant enzymes that mimic mammalian metabolism.

-

Purification: The resulting this compound is purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC) to ensure high chemical purity.

Determination of Isotopic Purity by LC-MS/MS

The isotopic purity of this compound is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation: A solution of the synthesized this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Chromatographic Separation: The sample is injected into an HPLC system coupled to a mass spectrometer. A C18 reverse-phase column is typically used to separate the analyte from any impurities.

-

Mass Spectrometric Analysis: The eluent from the HPLC is introduced into the mass spectrometer. The instrument is operated in positive electrospray ionization (ESI) mode. A full scan analysis is performed to identify the molecular ions corresponding to the different isotopologues (d0, d1, d2, and d3).

-

Data Analysis: The relative abundance of each isotopologue is determined by integrating the peak areas of their respective extracted ion chromatograms. The isotopic purity is then calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of agomelatine and the experimental workflow for determining the isotopic purity of its deuterated metabolite.

Caption: Metabolic pathway of agomelatine to its major metabolites.

Caption: Workflow for the determination of isotopic purity.

References

- 1. Agomelatine - Wikipedia [en.wikipedia.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. biocompare.com [biocompare.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Agomelatine Metabolism: A Technical Guide to the 3-Hydroxylation Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathways of agomelatine, with a specific focus on the mechanisms leading to 3-hydroxylation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the biotransformation of this unique antidepressant.

Introduction to Agomelatine Metabolism

Agomelatine, a melatonergic agonist and 5-HT2C antagonist, undergoes extensive first-pass metabolism in the liver, resulting in low oral bioavailability[1][2]. The primary routes of metabolism involve hydroxylation and demethylation, catalyzed predominantly by the cytochrome P450 (CYP) enzyme system[1][3]. The resulting metabolites are largely inactive and are subsequently conjugated and eliminated, primarily in the urine[4].

The 3-Hydroxylation Pathway: Core Mechanisms

The formation of 3-hydroxyagomelatine is a major metabolic pathway for agomelatine. In vitro studies utilizing human liver microsomes and recombinant enzyme systems have definitively identified CYP1A2 as the crucial enzyme responsible for this reaction. While direct hydroxylation is a possible mechanism, evidence also suggests a pathway involving the formation of a 3,4-epoxide intermediate, which then undergoes non-enzymatic rearrangement to yield 3-hydroxyagomelatine.

Key Enzymes Involved

Cytochrome P450 1A2 (CYP1A2) is the principal enzyme mediating the 3-hydroxylation of agomelatine, accounting for approximately 90% of its overall metabolism. Other CYP isoforms, namely CYP2C9 and CYP2C19, play a minor role, contributing to about 10% of the metabolic clearance, primarily through demethylation pathways.

dot

Figure 1: Agomelatine metabolism to 3-hydroxyagomelatine.

Quantitative Data on Agomelatine Metabolism

| Parameter | Agomelatine | 3-Hydroxyagomelatine | Reference |

| Lower Limit of Quantification (LLOQ) in Plasma | 0.046 ng/mL | 0.460 ng/mL | |

| Cmax (Maximum Plasma Concentration) | 1.85 ± 2.25 ng/mL | 18.0 ± 8.1 ng/mL | |

| Tmax (Time to Cmax) | 1.0 (0.5 - 3.0) h | 1.0 (0.5 - 4.0) h | |

| AUC0-t (Area Under the Curve) | 5.07 ± 5.62 ng·h/mL | 42.1 ± 18.2 ng·h/mL | |

| t1/2 (Elimination Half-life) | 1.80 ± 0.81 h | 1.48 ± 0.38 h | |

| Data from a pharmacokinetic study in healthy Chinese volunteers following a single 25 mg oral dose of agomelatine. Values are presented as mean ± standard deviation or median (range). |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of agomelatine metabolism and 3-hydroxylation.

In Vitro Metabolism of Agomelatine using Human Liver Microsomes

This protocol describes a general procedure for assessing the metabolic stability and identifying the metabolites of agomelatine in a human liver microsome (HLM) incubation system.

Objective: To determine the rate of agomelatine metabolism and identify the metabolites formed by human liver microsomal enzymes.

Materials:

-

Agomelatine

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

Incubator/shaking water bath (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing agomelatine (final concentration, e.g., 1 µM) and pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-course Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Sample Processing: Centrifuge the terminated reaction mixtures to precipitate the proteins. Transfer the supernatant to a new tube for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent drug (agomelatine) and the formation of metabolites (e.g., 3-hydroxyagomelatine) using a validated LC-MS/MS method.

dot

Figure 2: In vitro agomelatine metabolism workflow.

Quantification of Agomelatine and 3-Hydroxyagomelatine in Human Plasma by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of agomelatine and its 3-hydroxy metabolite in human plasma.

Objective: To accurately and precisely measure the concentrations of agomelatine and 3-hydroxyagomelatine in human plasma samples.

Materials:

-

Human plasma samples

-

Agomelatine and 3-hydroxyagomelatine analytical standards

-

Internal standard (e.g., a deuterated analog of agomelatine or another suitable compound)

-

Protein precipitation solvent (e.g., acetonitrile)

-

LC-MS/MS system with a suitable C18 column

-

Mobile phase A (e.g., 0.1% formic acid in water)

-

Mobile phase B (e.g., 0.1% formic acid in acetonitrile)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma, add an internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).